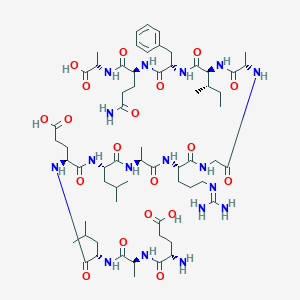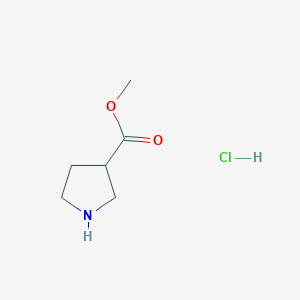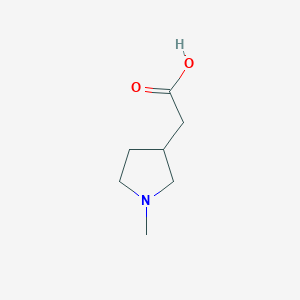
2-(1-Methylpyrrolidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpyrrolidin-3-yl)acetic acid is a compound that has been explored in various contexts within organic chemistry. Although none of the provided papers directly discuss this compound, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and potential reactions of 2-(1-Methylpyrrolidin-3-yl)acetic acid.
Synthesis Analysis
The synthesis of related compounds often involves the formation of specific ring structures or the addition of functional groups to existing molecules. For instance, the synthesis of 1-Methylpyrrolidine-2-acetic acid and its derivatives was explored as potential precursors in the biosynthesis of tropane alkaloids, although they were found not to be efficient precursors . Similarly, the synthesis of various acetic acid derivatives, such as those involving 2-oxo-1,2-dihydropyridine-1-acetic acid, typically involves reactions like acylation and Michael addition, as well as the formation of specific molecular conformations .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(1-Methylpyrrolidin-3-yl)acetic acid can be characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. For example, the structure of 2-oxo-1,2-dihydropyridine-1-acetic acid was determined using XRD, revealing a ketonic configuration and a one-dimensional folded chain structure in the solid state . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the potential reactivity and interactions of 2-(1-Methylpyrrolidin-3-yl)acetic acid.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 2-(1-Methylpyrrolidin-3-yl)acetic acid can be inferred from studies on their reactions. For example, the formation of triorganotin(IV) complexes with related acetic acid derivatives involves coordination in a zwitterionic form and the presence of hydrogen bonding . These types of reactions are indicative of the potential for 2-(1-Methylpyrrolidin-3-yl)acetic acid to participate in complex formation and hydrogen bonding interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often determined by their molecular structure and the functional groups they contain. For instance, the study of protic ionic liquids based on N-methylpyrrolidine-acetic acid mixtures revealed insights into fluidity, conductivity, and the degree of ionicity, which are influenced by the presence of oligomeric anionic species and hydrogen bonds . These properties are essential for understanding the behavior of 2-(1-Methylpyrrolidin-3-yl)acetic acid in different environments and could inform its potential applications.
Safety And Hazards
Propiedades
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZULSXLGWEQFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598383 |
Source


|
| Record name | (1-Methylpyrrolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrrolidin-3-yl)acetic acid | |
CAS RN |
102014-77-7 |
Source


|
| Record name | (1-Methylpyrrolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




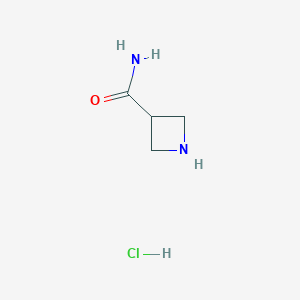

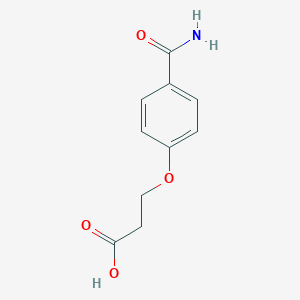
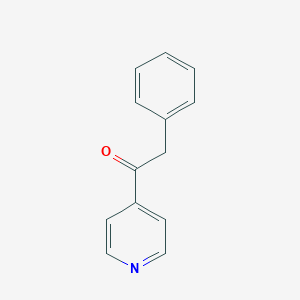
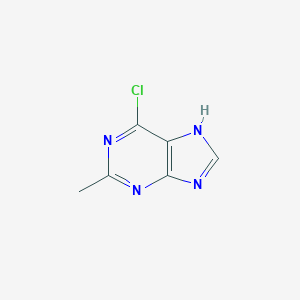
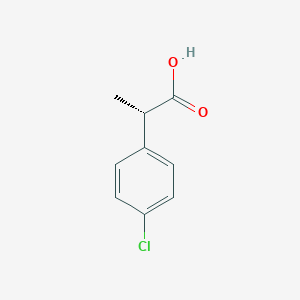

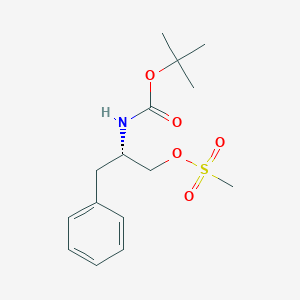
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)
